molecular formula C15H19NO2 B1325648 Cyclopropyl 3-(morpholinomethyl)phenyl ketone CAS No. 898792-36-4

Cyclopropyl 3-(morpholinomethyl)phenyl ketone

Cat. No. B1325648
M. Wt: 245.32 g/mol
InChI Key: CFACLAJVQPHDFX-UHFFFAOYSA-N
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Description

“Cyclopropyl 3-(morpholinomethyl)phenyl ketone” is a chemical compound with the molecular formula C15H19NO2 . It has a molecular weight of 245.32 .


Synthesis Analysis

The synthesis of cyclopropyl ketones, such as “Cyclopropyl 3-(morpholinomethyl)phenyl ketone”, can be achieved via hydrogen borrowing catalysis . This process involves the α-alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group, resulting in the formation of the cyclopropanated product .


Molecular Structure Analysis

The molecular structure of “Cyclopropyl 3-(morpholinomethyl)phenyl ketone” can be represented by the linear formula C15H19NO2 . Unfortunately, the 3D structure is not available in the search results.

Scientific Research Applications

Nickel-catalyzed Cycloaddition

Cyclopropyl phenyl ketone is utilized in nickel-catalyzed cycloaddition reactions to produce cyclopentane compounds. These reactions involve oxidative addition to Ni(PCy3) to form nickeladihydropyrans, which are key intermediates in forming compounds with carbonyl substituents at specific positions (Ogoshi et al., 2006).

Stereospecific Cyclopropanation

Cyclopropyl ketones have been utilized in stereospecific cyclopropanation of highly substituted C-C double bonds. This process, promoted by CrCl2, is highly stereospecific and results in the formation of cyclopropanecarboxamides and cyclopropyl ketones, demonstrating versatile chemical transformations (Concellón et al., 2007).

Brønsted Acid Mediated Reactions

In research involving Brønsted acid-mediated reactions, cyclopropyl ketones have shown utility in cascade reactions leading to the formation of pentacyclic isoindolin-1-one derivatives (Li et al., 2019).

Hydrogen Borrowing Catalysis

Ortho-disubstituted phenyl and cyclopropyl ketones are crucial in hydrogen borrowing catalysis. This process enables the formation of α-branched ketones and further manipulation to produce synthetically useful carboxylic acid derivatives and functionalized branched ketone products (Frost et al., 2015).

Photolysis Studies

Cyclopropyl(phenyl)methanone, a derivative of cyclopropyl ketone, has been studied in photolysis research. These studies involve the formation of triplet ketones and radical species, contributing to our understanding of the photochemical behavior of these compounds (Ranaweera et al., 2015).

[3 + 2] and [3 + 3] Additions

Cyclopropyl alkyl/phenyl ketones have been used in [3 + 2] and [3 + 3] addition reactions with allenylsilanes, demonstrating high regio- and stereocontrol in the formation of adducts (Yadav & Sriramurthy, 2004).

Chemoenzymatic Strategy

A chemoenzymatic strategy involving cyclopropyl ketones has been developed for the stereoselective assembly and diversification of these molecules. This strategy is valuable for drug discovery, offering a broad substrate scope and high stereoselectivity (Nam et al., 2021).

Gold-catalyzed Asymmetric Cycloaddition

Cyclopropyl ketones have been used in gold-catalyzed asymmetric [4+3] cycloaddition with nitrones, expanding the scope of reactions and highlighting their utility in obtaining optically active compounds (Zhang & Zhang, 2012).

Chiral Diels-Alder Reactions

Cyclopropenyl ketones, closely related to cyclopropyl ketones, have been used in chiral Diels-Alder reactions, showcasing their reactivity as dienophiles and their potential in producing compounds with stereogenic centers (Fisher et al., 2013).

Enantioselective Rearrangement

Cyclopropyl ketones undergo enantioselective rearrangement to yield dihydrofurans, facilitated by chiral phosphoric acid as a catalyst. This rearrangement demonstrates their utility in synthesizing optically active compounds (Ortega et al., 2018).

Safety And Hazards

“Cyclopropyl 3-(morpholinomethyl)phenyl ketone” is classified as a combustible liquid (Category 4, H227) according to the OSHA Hazard Communication Standard (29 CFR 1910) . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

cyclopropyl-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-15(13-4-5-13)14-3-1-2-12(10-14)11-16-6-8-18-9-7-16/h1-3,10,13H,4-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFACLAJVQPHDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC(=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643113
Record name Cyclopropyl{3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 3-(morpholinomethyl)phenyl ketone

CAS RN

898792-36-4
Record name Cyclopropyl[3-(4-morpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl{3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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